But-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid But-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid Arecaidine but-2-ynyl ester is a Potent muscarinic agonist, showing 4.6-fold selective for M2 receptors in the atrium versus those in the ileum.
Brand Name: Vulcanchem
CAS No.: 119630-77-2
VCID: VC0519284
InChI: InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10)
SMILES: CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C18H23NO5S
Molecular Weight: 365.4 g/mol

But-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid

CAS No.: 119630-77-2

Inhibitors

VCID: VC0519284

Molecular Formula: C18H23NO5S

Molecular Weight: 365.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

But-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid - 119630-77-2

CAS No. 119630-77-2
Product Name But-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid
Molecular Formula C18H23NO5S
Molecular Weight 365.4 g/mol
IUPAC Name but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10)
Standard InChIKey GKPXMGUNTQSFGA-UHFFFAOYSA-N
SMILES CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Appearance Solid powder
Description Arecaidine but-2-ynyl ester is a Potent muscarinic agonist, showing 4.6-fold selective for M2 receptors in the atrium versus those in the ileum.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Arecaidine but-2-ynyl ester tosylate,
Reference 1: Zhang C, Sun T, Zhou P, Zhu Q, Zhang L. Role of Muscarinic Acetylcholine Receptor-2 in the Cerebellar Cortex in Cardiovascular Modulation in Anaesthetized Rats. Neurochem Res. 2016 Apr;41(4):804-12. doi: 10.1007/s11064-015-1755-2. Epub 2015 Nov 2. PubMed PMID: 26526144.
2: Chiang PH, Yeh WC, Lee CT, Weng JY, Huang YY, Lien CC. M(1)-like muscarinic acetylcholine receptors regulate fast-spiking interneuron excitability in rat dentate gyrus. Neuroscience. 2010 Aug 11;169(1):39-51. doi: 10.1016/j.neuroscience.2010.04.051. Epub 2010 Apr 28. PubMed PMID: 20433901.
3: Gevaert T, Owsianik G, Hutchings G, Everaerts W, Nilius B, De Ridder D. Maturation of stretch-induced contractile activity and its muscarinic regulation in isolated whole bladder strips from rat. Neurourol Urodyn. 2010 Jun;29(5):789-96. doi: 10.1002/nau.20553. PubMed PMID: 18288706.
4: Yoon SY, Kwon YB, Kim HW, Roh DH, Seo HS, Han HJ, Beitz AJ, Lee JH. A spinal muscarinic M2 receptor-GABAergic disinhibition pathway that modulates peripheral inflammation in mice. Neuropharmacology. 2007 Oct;53(5):677-86. Epub 2007 Aug 2. PubMed PMID: 17765931.
5: Finney SM, Stewart LH, Gillespie JI. Cholinergic activation of phasic activity in the isolated bladder: possible evidence for M3- and M2-dependent components of a motor/sensory system. BJU Int. 2007 Sep;100(3):668-78. Epub 2007 Jul 12. PubMed PMID: 17627783.
6: Malomouzh AI, Mukhtarov MR, Nikolsky EE, Vyskočil F. Muscarinic M1 acetylcholine receptors regulate the non-quantal release of acetylcholine in the rat neuromuscular junction via NO-dependent mechanism. J Neurochem. 2007 Sep;102(6):2110-2117. doi: 10.1111/j.1471-4159.2007.04696.x. Epub 2007 Jun 11. PubMed PMID: 17561934.
7: González A 3rd, Crittenden EL, García DM. Activation of muscarinic acetylcholine receptors elicits pigment granule dispersion in retinal pigment epithelium isolated from bluegill. BMC Neurosci. 2004 Jul 13;5:23. PubMed PMID: 15251036; PubMed Central PMCID: PMC499547.
8: Shi H, Yang B, Xu D, Wang H, Wang Z. Electrophysiological characterization of cardiac muscarinic acetylcholine receptors: different subtypes mediate different potassium currents. Cell Physiol Biochem. 2003;13(2):59-74. PubMed PMID: 12649591.
9: Naumenko NV, Malomuzh AI, Khairova RA, Zefirov AL, Urazaev AKh. [Pharmacological parameters of muscarinic cholinoreceptors in skeletal muscles]. Ross Fiziol Zh Im I M Sechenova. 2002 May;88(5):619-26. Russian. PubMed PMID: 12136730.
10: Liu J, Evans MS, Lee TJ. Presynaptic muscarinic M(2)-receptor-mediated inhibition of N-type Ca(2+) channels in cultured sphenopalatine ganglion: direct evidence for acetylcholine inhibition of cerebral nitrergic neurogenic vasodilation. J Pharmacol Exp Ther. 2002 Jul;302(1):397-405. Erratum in: J Pharmacol Exp Ther 2002 Sep;302(3):1303. PubMed PMID: 12065743.
11: Liu J, Lee TJ. Mechanism of prejunctional muscarinic receptor-mediated inhibition of neurogenic vasodilation in cerebral arteries. Am J Physiol. 1999 Jan;276(1):H194-204. doi: 10.1152/ajpheart.1999.276.1.H194. PubMed PMID: 9887033.
PubChem Compound 6604935
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator